Boc-Homocit-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Homocit-OH typically involves the protection of the amino group of lysine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically heated to facilitate the formation of the Boc-protected compound, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Boc-Homocit-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Boc-Homocit-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis applications.
Biology: Employed in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Boc-Homocit-OH involves the protection of the amino group by the Boc group, which prevents unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate (Boc2O): Used as a reagent for the protection of amino groups.
tert-Butyloxycarbonyl (Boc) group: A common protecting group for amines in organic synthesis.
Uniqueness
Boc-Homocit-OH is unique due to its specific structure and the presence of both the Boc-protected amino group and the carbamoyl group. This dual functionality makes it a versatile compound for various synthetic applications, particularly in peptide synthesis and the development of complex organic molecules .
Properties
IUPAC Name |
6-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O5/c1-12(2,3)20-11(19)15-8(9(16)17)6-4-5-7-14-10(13)18/h8H,4-7H2,1-3H3,(H,15,19)(H,16,17)(H3,13,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBRHHKYGXHMDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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